3,4-dimethoxy-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
3,4-dimethoxy-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound that contains a thiadiazole ring, a pyridine ring, and a benzamide moiety. This compound is of interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Coupling with Pyridine: The thiadiazole intermediate is then coupled with a pyridine derivative under suitable conditions to form the desired pyridinyl-thiadiazole compound.
Formation of Benzamide Moiety: Finally, the pyridinyl-thiadiazole compound is reacted with 3,4-dimethoxybenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Substitution: Halogens, nucleophiles; typically carried out in polar solvents at room temperature or under reflux.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3,4-dimethoxy-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds containing the 1,3,4-thiadiazole ring, such as 1,3,4-thiadiazole-2-thiol.
Pyridine Derivatives: Compounds containing the pyridine ring, such as 3-pyridylcarboxamide.
Benzamide Derivatives: Compounds containing the benzamide moiety, such as 3,4-dimethoxybenzamide.
Uniqueness
3,4-dimethoxy-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its combination of the thiadiazole, pyridine, and benzamide moieties, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
3,4-dimethoxy-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-22-12-6-5-10(8-13(12)23-2)14(21)18-16-20-19-15(24-16)11-4-3-7-17-9-11/h3-9H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEATBXTMKZINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CN=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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